molecular formula C19H17ClN2O2S B8250592 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile

3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile

Cat. No.: B8250592
M. Wt: 372.9 g/mol
InChI Key: UXPPGMSLCQECMB-UHFFFAOYSA-N
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Description

3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Tosyl Group: The indole derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Addition of the Chloropropyl Chain: The tosylated indole undergoes alkylation with 3-chloropropyl bromide in the presence of a strong base like sodium hydride.

    Introduction of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the carbonitrile group.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidized derivatives of the indole core or the carbonitrile group.

    Reduction Products: Reduced forms of the carbonitrile group, such as primary amines.

    Hydrolysis Products: Carboxylic acids or amides.

Scientific Research Applications

3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Chemical Biology: The compound can be used to study biological pathways involving indole derivatives and their interactions with proteins and enzymes.

    Material Science: It can be incorporated into polymers and other materials to impart specific chemical properties, such as fluorescence or conductivity.

    Agricultural Chemistry: The compound may be explored for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tosyl group and the chloropropyl chain can enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloropropyl)-1H-indole-5-carbonitrile: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.

    3-(3-bromopropyl)-1-tosyl-1H-indole-5-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity in nucleophilic substitution reactions.

    3-(3-chloropropyl)-1-tosyl-1H-indole-5-carboxamide:

Uniqueness

3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tosyl group enhances its solubility and stability, while the chloropropyl chain allows for versatile chemical modifications. The carbonitrile group provides additional sites for chemical reactions and interactions with biological targets.

Properties

IUPAC Name

3-(3-chloropropyl)-1-(4-methylphenyl)sulfonylindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-14-4-7-17(8-5-14)25(23,24)22-13-16(3-2-10-20)18-11-15(12-21)6-9-19(18)22/h4-9,11,13H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPPGMSLCQECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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